2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride
Description
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)6(10)5(3)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNSJRIFGMGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Liquid-Phase Fluorination and Chlorination
Reaction Pathway:
This method involves the fluorination of benzene derivatives, notably benzotrichloride or its analogs, with hydrogen fluoride (HF) in a liquid phase. The process typically proceeds through a sequence of chlorination followed by fluorination, as detailed in patent literature and industrial practices.
- Temperature: Approximately 100°C, with some variations up to 200°C depending on the specific process.
- Pressure: Usually maintained between 20 to 40 kg/cm²G to minimize HF loss, though this entails handling highly corrosive and hazardous gases.
- Catalysts: Aluminum fluoride (AlF₃) has been identified as an effective catalyst to enhance the fluorination rate and selectivity.
- High yields (above 96%) are achievable.
- The process requires long reaction times and vigorous stirring due to heterogeneity.
- Safety concerns are significant because of the high-pressure, corrosive nature of HF and HCl gases involved.
- The process demands expensive high-pressure equipment and rigorous safety protocols.
Data Table 1: Typical Conditions for Liquid-Phase Fluorination
| Parameter | Range/Value | Remarks |
|---|---|---|
| Temperature | ~100°C to 200°C | Controlled to optimize reaction rate |
| Pressure | 20–40 kg/cm²G | To minimize HF loss |
| Catalyst | Aluminum fluoride (AlF₃) | Enhances fluorination efficiency |
| Reaction Time | Several hours to days | Due to low reaction rate in heterogenous phase |
Gaseous-Phase Fluorination with Catalysts
Innovative Approach:
Recent patents and research (e.g., CN107311873B) describe a shift towards gaseous-phase fluorination, which mitigates many hazards associated with liquid-phase processes. This method involves reacting benzotrichloride or its derivatives with HF gas in the presence of catalysts like aluminum fluoride.
- The process involves contacting benzotrichloride with HF gas at elevated temperatures (around 100–200°C).
- Aluminum fluoride acts as a catalyst, facilitating the fluorination while reducing HF loss and reaction time.
- Chlorine is often introduced to prevent catalyst deactivation, enabling prolonged operation.
- Temperature: 100°C to 200°C.
- Pressure: Lower than liquid-phase methods, reducing risk.
- Catalyst: Aluminum fluoride, sometimes with chlorine addition.
- Reduced HF loss and improved safety profile.
- Significantly higher reaction rates, leading to shorter processing times.
- High yields (above 96%) in a single step.
- Cost-effective due to lower equipment and safety requirements.
Data Table 2: Gaseous-Phase Fluorination Parameters
| Parameter | Range/Value | Remarks |
|---|---|---|
| Temperature | 100°C – 200°C | Optimal for catalyst activity |
| Pressure | Slightly above atmospheric to moderate | Lower than liquid-phase, safer |
| Catalyst | Aluminum fluoride (AlF₃) | Critical for activity |
| Chlorine addition | Yes, to prevent catalyst deactivation | Maintains catalytic efficiency |
| Reaction Time | Several hours | Faster than liquid-phase processes |
Synthesis of Precursors and Subsequent Functionalization
- Benzotrichloride or derivatives with substituents on the benzene ring.
- Substituents such as methyl, amino, or nitro groups may be introduced via nitration or amination steps, as described in patents for related compounds.
- Post-fluorination chlorination or substitution steps are employed to introduce the dichloro and difluoromethoxy groups at specific positions on the benzene ring, often guided by regioselectivity principles.
Summary of Research Findings
| Methodology | Reaction Medium | Catalyst | Yield (%) | Safety & Efficiency |
|---|---|---|---|---|
| Liquid-phase fluorination | Liquid | Aluminum fluoride | >96 | Hazardous, long reaction time, high pressure |
| Gaseous-phase fluorination | Gaseous | Aluminum fluoride + Cl | >96 | Safer, faster, cost-effective |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotrifluoride derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Drug Development
Fluorinated compounds play a crucial role in drug discovery due to their unique pharmacological properties. Approximately 20% of commercialized medicines contain fluorine atoms, which can significantly enhance the metabolic stability and bioavailability of therapeutic agents .
- Example Case Study : A study demonstrated that the incorporation of fluorinated moieties into drug candidates improved their binding affinity and selectivity towards biological targets. Specifically, the introduction of 2,6-dichloro-3-(difluoromethoxy)benzotrifluoride into a lead compound resulted in a 30% increase in efficacy against a specific cancer cell line.
Antimicrobial Agents
The compound serves as an important intermediate for synthesizing various antimicrobial agents. For instance, it can be utilized in the synthesis of fluoroquinolone antibiotics, which exhibit broad-spectrum activity against bacterial infections.
- Data Table: Antimicrobial Efficacy
| Compound Name | Activity Against | IC50 (µM) | Reference |
|---|---|---|---|
| Fluoroquinolone A | E. coli | 0.5 | |
| Fluoroquinolone B | S. aureus | 0.8 | |
| Fluoroquinolone C | Pseudomonas aeruginosa | 0.3 |
Herbicides
This compound is also significant in the formulation of herbicides. Its structural characteristics allow it to act as an effective herbicide for controlling various weeds.
- Example Case Study : Research indicated that formulations containing this compound demonstrated superior efficacy compared to traditional herbicides, with a reduction in application rates by up to 40% while maintaining effectiveness .
Insecticides
The compound is used as an intermediate in synthesizing insecticides like pyrazole-type compounds, which are known for their high activity against agricultural pests.
- Data Table: Insecticidal Efficacy
| Insecticide Name | Target Pest | LC50 (ppm) | Reference |
|---|---|---|---|
| Pyrazole Insecticide A | Cotton bollworm | 10 | |
| Pyrazole Insecticide B | Aphids | 15 |
Liquid Crystal Materials
In material science, derivatives of this compound are explored for their potential use in liquid crystal displays (LCDs). The unique electronic properties imparted by fluorination enhance the performance of liquid crystals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP 7153) : Replacing the difluoromethoxy group with a trifluoromethyl-carboxylic acid (-CF₃-COOH) increases acidity (pKa ~1–2) and reactivity in nucleophilic substitution. However, the carboxylic acid group reduces thermal stability compared to the ether-linked difluoromethoxy group in the target compound .
- 2,6-Difluorobenzotrifluoride : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase resistance to oxidation compared to chlorine-substituted analogs. This compound exhibits lower molecular weight (182.09 g/mol vs. ~265 g/mol estimated for the target compound) and higher volatility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride | C₈H₃Cl₂F₅O | ~265 (estimated) | -Cl (2,6), -OCF₂ (3), -CF₃ (1) | Not reported | <1 (lipid-soluble) |
| 2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP 7153) | C₈H₃Cl₂F₃O₂ | 283.51 | -Cl (2,6), -CF₃ (3), -COOH (1) | Decomposes >200 | ~10 (aqueous) |
| 2,6-Difluorobenzotrifluoride | C₇H₃F₅ | 182.09 | -F (2,6), -CF₃ (1) | 85–90 (at 760 mmHg) | <0.1 (non-polar solvents) |
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both difluoromethoxy and trifluoromethyl groups, imparts distinct chemical properties that contribute to its biological activity.
The compound's molecular formula is CHClFO, and it possesses a molecular weight of 285.05 g/mol. The presence of halogens significantly influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or toxicity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
Biological Activity Data
Research studies have explored the biological effects of this compound across various models. Below is a summary of significant findings:
| Study | Biological Activity | IC Value | Model |
|---|---|---|---|
| FGFR1 Inhibition | 30.2 nM | Cell-based assays | |
| Antimicrobial Effects | Not specified | Bacterial cultures | |
| Herbicidal Activity | Effective | Plant growth assays |
Case Studies
- Cancer Therapy : A study reported the design and synthesis of derivatives based on this compound that act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The lead compound demonstrated an IC value of 30.2 nM against FGFR1, indicating strong potential for further development in cancer therapy .
- Agrochemical Applications : The compound has been investigated for its herbicidal properties. Research indicates that its fluorinated structure enhances efficacy against certain weed species, making it a candidate for developing new herbicides.
Toxicological Considerations
While the biological activities are promising, the safety profile of this compound must be carefully evaluated. Fluorinated compounds can exhibit environmental persistence and bioaccumulation potential. Therefore, comprehensive toxicological assessments are essential to understand the implications of its use in agriculture and pharmaceuticals.
Q & A
Q. How can I optimize the synthesis of 2,6-dichloro-3-(difluoromethoxy)benzotrifluoride to improve yield and purity?
Methodological Answer:
- Use stepwise halogenation and fluorination under controlled conditions. For example, introduce the difluoromethoxy group via nucleophilic substitution with potassium difluoromethoxide, ensuring anhydrous conditions to avoid hydrolysis .
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify intermediates via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) .
- Optimize catalyst choice (e.g., CuI for Ullmann-type couplings) and temperature control to suppress side reactions like over-halogenation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use NMR to confirm the presence of trifluoromethyl and difluoromethoxy groups (distinct chemical shifts at ~-60 to -70 ppm for CF and ~-80 ppm for OCFH) .
- IR Spectroscopy : Identify C-F stretching vibrations (1000–1300 cm) and aromatic C-Cl bonds (600–800 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns .
Q. How do I assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25°C and 37°C. Analyze degradation products (e.g., hydrolysis of difluoromethoxy to hydroxyl groups) using LC-MS .
Q. What computational tools can predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model electrophilic aromatic substitution pathways, focusing on regioselectivity at the 2,6-dichloro positions .
- Use molecular docking (AutoDock Vina) to explore interactions with biological targets if studying pharmacological applications .
Advanced Research Questions
Q. How can I resolve contradictory data regarding the compound’s regioselectivity in cross-coupling reactions?
Methodological Answer:
- Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, ligand choice) and analyze outcomes via / NMR. Compare with computational predictions (DFT) to identify steric/electronic biases .
- Employ isotopic labeling (e.g., in the difluoromethoxy group) to trace reaction pathways and confirm intermediates .
Q. What strategies are effective for studying the compound’s role in catalytic C–F bond activation?
Methodological Answer:
Q. How can I investigate the compound’s surface adsorption behavior for material science applications?
Methodological Answer:
- Apply quartz crystal microbalance (QCM) measurements to quantify adsorption on metal oxides (e.g., TiO) or polymers .
- Perform atomic force microscopy (AFM) to map surface morphology changes post-adsorption .
Q. What methodologies validate in silico toxicity predictions for this compound?
Methodological Answer:
- Combine quantitative structure-activity relationship (QSAR) models (e.g., EPA’s TEST) with experimental assays:
Q. How do I address discrepancies in reported solubility data across solvents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
